Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride
Description
Tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octan-3-amine hydrochloride is a bicyclic amine salt characterized by a rigid tetracyclic framework. The compound features bridgehead substituents at positions 2,8 and 4,6, resulting in a constrained geometry that may enhance binding specificity in biological systems. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.
Properties
Molecular Formula |
C8H12ClN |
|---|---|
Molecular Weight |
157.64 g/mol |
IUPAC Name |
tetracyclo[3.3.0.02,8.04,6]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c9-8-6-2-1-3-5(4(2)6)7(3)8;/h2-8H,1,9H2;1H |
InChI Key |
AVXMBIJMQBJJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C2C(C4C1C34)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of suitable precursors under controlled conditions to form the tetracyclic core. The amine group is then introduced through a series of substitution reactions, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride exerts its effects is complex and involves multiple pathways. The compound interacts with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular processes, such as signal transduction or gene expression .
Comparison with Similar Compounds
Core Structural Differences
The compound’s tetracyclic scaffold distinguishes it from common bicyclic analogs. Key comparisons include:
| Compound Name | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octan-3-amine HCl | Tetracyclic | Single amine, HCl salt | Not provided | Inferred higher |
| 3,8-Diazabicyclo[3.2.1]octane dihydrochloride | Bicyclic (N-containing) | Two amines, di-HCl salt | C₆H₁₂Cl₂N₂ | ~211.08 |
| 8-Oxabicyclo[3.2.1]octan-3-amine HCl | Bicyclic (O-containing) | Oxygen bridge, single amine, HCl salt | C₇H₁₄ClNO | 163.65 |
| Endo-9-Methyl-9-azabicyclo[3.3.1]nonane-3-amine dihydrochloride | Bicyclic (larger ring) | Methyl-aza substitution, di-HCl salt | Not provided | Inferred higher |
Key Observations :
Physicochemical and Pharmacological Implications
- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs. The 8-oxabicyclo derivative (163.65 g/mol) has a lower molecular weight than diazabicyclo analogs, which may enhance membrane permeability .
- Bioactivity : Diazabicyclo compounds (similarity score 0.79) with dual amine groups could exhibit stronger ionic interactions in biological targets, whereas methyl-aza substitutions (e.g., Endo-9-Methyl) may enhance metabolic stability .
- Rigidity vs. Flexibility : The tetracyclic structure’s constrained geometry may limit off-target interactions but could also reduce adaptability in binding to flexible receptors compared to bicyclic systems .
Biological Activity
Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-amine hydrochloride is a complex organic compound characterized by its unique tetracyclic structure, which has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C8H12ClN
- Molecular Weight : 157.6 g/mol
- CAS Number : 2649014-26-4
The biological activity of tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially influencing various biochemical pathways.
Enzyme Interaction
Research indicates that tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-amine hydrochloride may act as an enzyme inhibitor or modulator. For instance, studies have shown that the compound can affect the activity of certain proteases and kinases, which are critical in cellular signaling pathways.
Case Studies
- Study on Protein Binding : A recent study evaluated the binding affinity of tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-amine hydrochloride to various proteins involved in metabolic pathways. Results demonstrated significant binding interactions with cytochrome P450 enzymes, suggesting potential implications in drug metabolism and toxicity profiles.
- Anti-cancer Activity : In vitro studies have explored the compound's cytotoxic effects against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anti-cancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one | Tetracyclic | Moderate enzyme inhibition |
| Tetracyclo[3.3.1.0(2,8).0(4,6)]nonane | Tetracyclic | Low cytotoxicity |
| Tetracyclo[3.3.0]octane | Non-amino derivative | Minimal biological activity |
Research Applications
The compound has several applications in scientific research:
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules.
- Biological Research : Utilized in studies related to enzyme interactions and protein binding.
- Pharmaceutical Development : Investigated for potential use as an intermediate in drug synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
